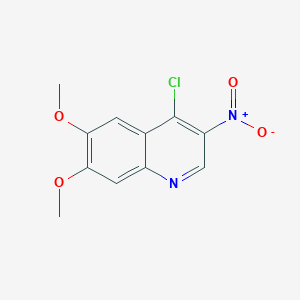

4-Chloro-6,7-dimethoxy-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-17-9-3-6-7(4-10(9)18-2)13-5-8(11(6)12)14(15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYMQJYFQAGVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99011-29-7 | |

| Record name | 4-chloro-6,7-dimethoxy-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6,7 Dimethoxy 3 Nitroquinoline

De Novo Synthesis Strategies for the Quinoline (B57606) Core

The foundational step in synthesizing the target compound is the creation of the bicyclic quinoline scaffold. This can be approached through established cyclocondensation reactions or more contemporary multicomponent strategies.

Classical name reactions in organic chemistry provide robust and well-documented methods for the synthesis of the quinoline ring system. nih.gov These methods typically involve the acid-catalyzed cyclization of aniline (B41778) derivatives with carbonyl compounds.

Skraup Synthesis : This method involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.org For the target molecule, a substituted aniline, specifically 3,4-dimethoxyaniline (B48930), would be the logical starting material. The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent electrophilic cyclization and oxidation yield the quinoline core. pharmaguideline.com While historically significant, the Skraup synthesis is known for its often violent reaction conditions. wikipedia.org

Friedländer Synthesis : This reaction offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde). wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases. jk-sci.comorganicreactions.org To construct the required scaffold, a precursor like 2-amino-4,5-dimethoxybenzaldehyde (B1599635) could be reacted with a compound that provides the remaining atoms for the pyridine (B92270) ring.

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. slideshare.netwikipedia.orgsynarchive.com This approach allows for the synthesis of substituted quinolines and is considered a versatile method. nih.gov

A practical application of these principles is seen in a reported synthesis where 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to achieve cyclization, forming a 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate. atlantis-press.comresearchgate.net This demonstrates a Conrad-Limpach-Knorr type synthesis, where an aniline reacts with a β-ketoester. pharmaguideline.com

| Classical Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Forms unsubstituted or substituted quinolines; often harsh conditions. pharmaguideline.comwikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Versatile for 2- and 3-substituted quinolines; acid or base catalyzed. wikipedia.orgresearchgate.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A modification of the Skraup reaction, leading to substituted quinolines. wikipedia.orgsynarchive.com |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Forms 4-quinolones or 2-quinolones depending on temperature. pharmaguideline.com |

Modern synthetic chemistry increasingly utilizes multicomponent reactions (MCRs), which combine three or more starting materials in a single, efficient step to create complex products. rsc.orgrsc.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgresearchgate.net Various MCRs, such as the Povarov reaction (an aza-Diels-Alder reaction), have been adapted for the synthesis of diverse quinoline scaffolds. nih.govrsc.org These methods allow for the rapid generation of molecular diversity and can be tailored to produce highly functionalized quinoline derivatives in high yields. rsc.orgacs.org

Targeted Functional Group Introduction and Interconversion Pathways

Once a suitable quinoline precursor is formed, the synthesis focuses on the precise introduction and modification of functional groups to arrive at the final product. A common and efficient strategy involves the synthesis of an intermediate like 6,7-dimethoxyquinolin-4-ol, which is then sequentially functionalized.

The final functionalization to obtain the target molecule is the conversion of the 4-hydroxyl group of the quinolin-4-ol intermediate into a chloro group. This is a standard transformation in heterocyclic chemistry, commonly achieved using a chlorinating agent. researchgate.net Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. nih.govresearchgate.net The reaction involves heating the 3-nitro-quinolin-4-ol precursor (e.g., 6,7-dimethoxy-3-nitroquinolin-4-ol) in phosphorus oxychloride, often with a catalytic amount of a base like N,N-Dimethylformamide (DMF), at reflux temperatures (e.g., 110 °C). atlantis-press.comresearchgate.net This reaction efficiently replaces the hydroxyl group with a chlorine atom, yielding the final 4-chloro-6,7-dimethoxy-3-nitroquinoline. atlantis-press.comgoogle.com The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. nih.gov

The introduction of the two methoxy (B1213986) groups at the C-6 and C-7 positions is typically accomplished by starting the synthesis with a precursor that already contains these functionalities. This "pre-functionalization" strategy is more efficient than attempting to add the methoxy groups to an existing quinoline ring. The most common starting material is a substituted aniline or acetophenone (B1666503) derived from 1,2-dimethoxybenzene. For example, syntheses often begin with 3,4-dimethoxyaniline or 3,4-dimethoxyacetophenone. google.comchemicalbook.comamanote.com This ensures the methoxy groups are correctly positioned on the benzene (B151609) ring portion of the final quinoline molecule from the very first step of the synthetic sequence. nih.govnih.gov

| Functionalization Step | Precursor | Reagents and Conditions | Product |

| Cyclization | 4-Methoxyaniline, Ethyl acetoacetate | Polyphosphoric acid, 170 °C atlantis-press.comresearchgate.net | 6-Methoxy-2-methylquinolin-4-ol |

| Nitration | 6-Methoxy-2-methylquinolin-4-ol | Propionic acid, Nitric acid, 125 °C atlantis-press.comresearchgate.net | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol |

| Chlorination | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | POCl₃, DMF, 110 °C atlantis-press.comresearchgate.net | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

| Alternative Synthesis | 3,4-Dimethoxyacetophenone | 1. Nitration (HNO₃) 2. Condensation (DMF-DMA) 3. Reductive Cyclization 4. Chlorination (POCl₃) google.com | 4-Chloro-6,7-dimethoxyquinoline (B44214) |

Advanced and Sustainable Synthetic Approaches

The synthesis of complex molecules like this compound is increasingly benefiting from advanced techniques that offer improvements in terms of reaction speed, selectivity, and environmental impact over traditional methods.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron)

Transition metal catalysts are pivotal in various stages of quinoline synthesis, although their most prominent application concerning this compound is in the transformation of the nitro group. The reduction of the nitro functionality is a critical subsequent step in the synthesis of related bioactive molecules.

Palladium (Pd): Palladium on activated charcoal (Pd/C) is a widely used catalyst for the hydrogenation of nitro compounds. In the synthesis of derivatives starting from this compound, 1% palladium on activated charcoal has been effectively used to reduce the nitro group to a primary amine, facilitating further cyclization reactions. acs.org This catalytic reduction is typically carried out using hydrogen gas. acs.org

Nickel (Ni): Raney Nickel is another effective catalyst for the reduction of the nitro group in this compound. google.com A solution of the compound in ethanol (B145695) containing Raney Nickel can be stirred under hydrogen at atmospheric pressure to achieve a high-yield conversion to 3-amino-4-chloro-6,7-dimethoxyquinoline. google.com This method is advantageous due to its mild conditions and high efficiency. google.com

Iron (Fe): Activated iron powder is a classical and cost-effective reagent for nitro group reduction. googleapis.com The reduction can be performed by heating the nitro compound with activated iron in a solvent mixture, such as water and an alcohol, at temperatures around 70°C. googleapis.comgoogleapis.com

These catalytic methods are generally preferred over stoichiometric reductants due to milder reaction conditions and reduced waste production.

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-assisted synthesis and sonochemistry have emerged as powerful tools in organic synthesis for their ability to dramatically reduce reaction times, increase yields, and enhance product purity.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a significant acceleration of chemical reactions. It has been successfully applied to the synthesis of various quinoline and quinazoline (B50416) derivatives, including 4-phenoxyquinolines and 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. researchgate.netthieme-connect.com The benefits include shorter reaction times and often improved yields compared to conventional heating. thieme-connect.com

Ultrasonic Irradiation: Sonication, the use of ultrasound energy, can initiate or accelerate reactions through the phenomenon of acoustic cavitation. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. This method has been used for the catalyst-free synthesis of fused chromeno[4,3-b]quinolin-6-ones, demonstrating its potential for creating complex heterocyclic systems efficiently. google.com

While these advanced energy input methods are well-established for the synthesis of related heterocyclic compounds, specific documented examples detailing their application in the direct synthesis of this compound are not prominent in the reviewed literature. However, their proven success in analogous quinoline systems suggests their potential applicability.

Electrochemical Synthesis Protocols

Electrochemical synthesis represents a frontier in modern organic chemistry, offering a green and efficient alternative to traditional reagent-based transformations. Recent research has demonstrated the successful synthesis of the quinoline core through intramolecular oxidative annulation under electrochemical conditions. thieme-connect.comresearchgate.net

This method typically involves an undivided electrochemical cell and proceeds at room temperature without the need for external chemical oxidants or metal catalysts. researchgate.net By using electricity as a "traceless" and green oxidant, this approach avoids the formation of undesired byproducts associated with conventional oxidants. researchgate.net The protocol has shown broad functional group tolerance and provides good to excellent yields for a range of substituted quinolines. researchgate.net Although this technique has not been specifically documented for this compound, it stands as a powerful and sustainable strategy for the synthesis of the fundamental quinoline scaffold. thieme-connect.com

Green Chemistry Principles and Environmentally Benign Conditions

The principles of green chemistry are increasingly guiding the development of new synthetic routes. In the context of this compound and related compounds, several approaches align with these principles:

Use of Greener Reagents: The shift from stoichiometric metal reductants to catalytic systems (e.g., Pd/C, Raney Ni) for nitro group reduction minimizes waste. acs.orggoogle.com

Energy Efficiency: Microwave and ultrasonic-assisted methods can significantly lower energy consumption by drastically reducing reaction times compared to conventional heating. thieme-connect.com

Atom Economy: Electrochemical methods excel by avoiding the use of external oxidants, meaning fewer atoms are wasted in byproducts. researchgate.net

Safer Solvents: Research into related quinoline syntheses has explored the use of ionic liquids as green reaction media, which can be recycled and have low volatility. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing product yield and purity, which is particularly important for industrial-scale production. The synthesis of this compound is typically achieved through a two-step process from 6,7-dimethoxyquinolin-4-ol: nitration followed by chlorination. Research has focused on refining these steps to achieve high efficiency.

Published synthetic procedures report high yields for the final chlorination step, indicating successful optimization. For example, treating the precursor 6,7-dimethoxy-3-nitroquinolin-4-ol with phosphorus oxychloride (POCl₃) has been shown to produce this compound in yields of 81% to 83%. acs.orggoogleapis.comgoogleapis.com

| Precursor | Reaction Step | Reagent | Reported Yield | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxyquinolin-4-ol | Nitration | Nitric acid / Propionic acid | 77% | acs.org |

| 6,7-Dimethoxy-3-nitroquinolin-4-ol | Chlorination | POCl₃ | 81% | acs.org |

| Not Specified Precursor | Synthesis | Not Specified | 83% | googleapis.comgoogleapis.com |

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical variables that significantly influence the outcome of the synthesis.

Nitration: The nitration of the quinolin-4-ol precursor is effectively carried out in propionic acid. acs.org This solvent choice facilitates the reaction with nitric acid to yield the intermediate, 6,7-dimethoxy-3-nitroquinolin-4-ol. acs.org

Chlorination: The subsequent chlorination step is typically performed using phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent. acs.org This reaction is generally conducted at elevated temperatures to ensure complete conversion.

Subsequent Reductions: For reactions involving the synthesized this compound, such as the reduction of its nitro group, ethanol is a commonly used solvent in conjunction with a Raney Nickel catalyst under hydrogen. google.com Alternatively, reductions using activated iron have been performed in a mixture of water and an alcohol like ethanol at reflux temperatures (e.g., ~70°C). googleapis.com

The following table summarizes the reaction conditions for key transformations.

| Reaction | Solvent | Temperature | Reference |

|---|---|---|---|

| Nitration | Propionic acid | Not specified | acs.org |

| Chlorination | Phosphorus oxychloride (POCl₃) | Elevated temperature | acs.org |

| Nitro Reduction (Catalytic) | Ethanol | Atmospheric pressure/RT | google.com |

| Nitro Reduction (Metal) | Water/Alcohol | ~70°C | googleapis.com |

Catalyst and Reagent Stoichiometry

The preparation of this compound can be conceptualized through a sequence involving the formation of a key intermediate, 6,7-dimethoxyquinolin-4-ol, followed by nitration at the 3-position and subsequent chlorination at the 4-position. The stoichiometry for each of these critical steps is detailed below, drawing analogies from the synthesis of structurally similar compounds.

Nitration of 6,7-dimethoxyquinolin-4-ol

The introduction of a nitro group at the 3-position of the quinoline ring is a critical step. This is typically achieved using a nitrating agent such as nitric acid, often in the presence of a solvent that can facilitate the reaction. Based on synthetic procedures for analogous compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a mixture of nitric acid and propionic acid is effective. atlantis-press.comresearchgate.net In this step, propionic acid serves as the solvent, and no additional catalyst is typically required.

The table below outlines the representative reagent stoichiometry for the nitration of a quinolin-4-ol intermediate.

| Reagent/Catalyst | Molar Ratio (relative to quinolin-4-ol) | Role |

| Nitric Acid | 2.5 - 4.0 | Nitrating Agent |

| Propionic Acid | Solvent | Solvent |

Chlorination of 6,7-dimethoxy-3-nitroquinolin-4-ol

The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a common transformation in quinoline chemistry and is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). In some cases, a catalytic amount of a tertiary amine, such as N,N-Dimethylformamide (DMF), may be used to facilitate the reaction, although often phosphorus oxychloride is used in sufficient excess to also act as a solvent. atlantis-press.comresearchgate.net

Drawing from the synthesis of 4-chloro-6,7-dimethoxyquinoline from its corresponding 4-hydroxy precursor, the molar ratio of the chlorinating agent to the substrate is a key parameter. google.com

The table below provides the typical stoichiometry for the chlorination step.

| Reagent/Catalyst | Molar Ratio (relative to 6,7-dimethoxy-3-nitroquinolin-4-ol) | Role |

| Phosphorus Oxychloride | 1.0 - 8.0 | Chlorinating Agent |

| N,N-Dimethylformamide | Catalytic | Catalyst |

| Toluene or Acetonitrile | Solvent | Solvent (optional) |

It is important to note that the optimal stoichiometry can be influenced by the specific reaction conditions, such as temperature and reaction time. For instance, in the chlorination of 4-hydroxy-6,7-dimethoxyquinoline, the reaction is typically conducted at temperatures ranging from 60-120°C for 1-15 hours. google.com Similar conditions would be anticipated for the chlorination of the nitro-substituted analogue.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6,7 Dimethoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The quinoline (B57606) ring system of 4-chloro-6,7-dimethoxy-3-nitroquinoline is activated towards nucleophilic attack at the C-4 position. This is due to the strong electron-withdrawing effect of the nitro group at the C-3 position and the nitrogen atom within the quinoline ring. This activation facilitates the displacement of the chloro group by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines and piperazines, is a widely utilized method for the synthesis of 4-aminoquinoline derivatives. These reactions typically proceed under mild conditions, often not requiring significant heating. For instance, reactions with amines can be effectively carried out in a suitable organic solvent like chloroform, often in the presence of a tertiary amine such as triethylamine to act as an acid acceptor. The reaction mixture is typically stirred for a few hours at a cool temperature, between 5 and 10°C, and then allowed to come to room temperature.

The general scheme for this reaction involves the attack of the amine nucleophile at the electron-deficient C-4 carbon, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. Subsequent elimination of the chloride ion yields the corresponding 4-amino-6,7-dimethoxy-3-nitroquinoline derivative. This methodology has been successfully applied to produce a variety of compounds, including those with potential biological activity. google.com

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 4-Anilino-6,7-dimethoxy-3-nitroquinoline | Organic solvent (e.g., chloroform), Tertiary amine (e.g., triethylamine), 5-10°C |

| Piperazine | 4-(Piperazin-1-yl)-6,7-dimethoxy-3-nitroquinoline | Organic solvent, Base, Room temperature |

| Ethanolamine | 4-((2-Hydroxyethyl)amino)-6,7-dimethoxy-3-nitroquinoline | - |

Similar to nitrogen nucleophiles, this compound also readily reacts with oxygen-based nucleophiles (e.g., alkoxides, phenoxides) and sulfur-based nucleophiles (e.g., thiols, thiophenols). These reactions lead to the formation of the corresponding 4-alkoxy-, 4-aryloxy-, and 4-thioether-substituted quinoline derivatives.

For example, the chlorine substituent can be displaced by a phenoxy group through reaction with a phenol under appropriate conditions. google.com Reactions with thiols, such as thioglycolic acid, have also been reported to yield the corresponding 4-thio-substituted quinolines. researchgate.net These reactions further demonstrate the versatility of the SNAr reaction at the C-4 position of this quinoline derivative.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Phenol | 4-Phenoxy-6,7-dimethoxy-3-nitroquinoline | - |

| Thioglycolic acid | 2-((6,7-Dimethoxy-3-nitroquinolin-4-yl)thio)acetic acid | - |

| Thiophenol | 6,7-Dimethoxy-3-nitro-4-(phenylthio)quinoline | - |

The mechanism of the nucleophilic aromatic substitution at the C-4 position of this compound is generally accepted to proceed through a two-step addition-elimination pathway, which is characteristic of SNAr reactions. nih.govmasterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile on the electron-deficient C-4 carbon of the quinoline ring. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The presence of the electron-withdrawing nitro group at the ortho position (C-3) is crucial for stabilizing the resulting negatively charged intermediate, often referred to as a Meisenheimer complex. nih.govyoutube.com

Leaving Group Departure: In the second step, the chloride ion, which is a good leaving group, is eliminated from the intermediate, leading to the restoration of the aromaticity of the quinoline ring and the formation of the final substitution product.

The reactivity of the substrate in SNAr reactions is significantly influenced by the nature of the leaving group. For halogens, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine polarizes the C-X bond more effectively, making the carbon atom more susceptible to nucleophilic attack. youtube.com

Reduction Reactions of the Nitro Group

The nitro group at the C-3 position of this compound can be readily reduced to an amino group, providing a key synthetic route to 3-aminoquinoline derivatives. This transformation is of significant importance as the resulting amino group can be further functionalized.

The reduction of the nitro group can be controlled to yield either the corresponding amino or hydroxylamino derivative. The complete reduction to the amino group is the more common transformation. This is often a crucial step in the synthesis of various biologically active quinoline compounds.

The partial reduction to the hydroxylamino derivative is also possible. For instance, some enzymatic systems, like 3-nitrophenol nitroreductase, have been shown to catalyze the chemoselective reduction of aromatic nitro groups to their corresponding hydroxylamino groups. nih.gov

A variety of reducing agents and reaction conditions can be employed for the reduction of the nitro group, and the choice of these can influence the selectivity of the reaction.

Commonly used methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: This is a widely used and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium are effective for this reduction. commonorganicchemistry.com For example, SnCl₂ has been shown to be effective in reducing nitroquinolines to aminoquinolines.

Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) and sodium sulfide (Na₂S) can also be used, particularly when other reducible functional groups are present that might not be compatible with hydrogenation or strongly acidic conditions. commonorganicchemistry.com

The selectivity of the reduction can be influenced by the choice of the reducing agent. For example, catalytic hydrogenation can sometimes affect other functional groups, while milder reagents might offer better chemoselectivity. scispace.com The reaction conditions, such as temperature and solvent, also play a role in the outcome of the reduction.

| Reducing Agent | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Amino | - | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| Fe, Acid (e.g., Acetic Acid) | Amino | - | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Amino | - | Effective for nitroquinolines. |

| Sodium Dithionite (Na₂S₂O₄) | Amino | - | - |

| Zinc (Zn), NH₄Cl | Hydroxylamino | Aqueous ammonium chloride | Can selectively produce hydroxylamines. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For this compound, the reactive C-Cl bond at the 4-position of the quinoline ring serves as an excellent electrophilic partner in these transformations.

The formation of new carbon-carbon bonds at the C-4 position of the quinoline nucleus is readily achieved using Sonogashira and Suzuki-Miyaura coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.orgnih.gov For quinoline derivatives, a modified, copper-free Sonogashira protocol has been developed, which can be more advantageous for pharmaceutical applications by avoiding potential copper contamination. researchgate.netnih.gov The general mechanism involves the oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (in the traditional method) or direct reaction with the deprotonated alkyne, and subsequent reductive elimination to yield the product. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. researchgate.netorganic-chemistry.org Studies on 4-chloroquinoline derivatives show successful coupling with various arylboronic acids using catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The catalytic cycle involves three main steps: oxidative addition of the 4-chloroquinoline to the Pd(0) catalyst, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org This reaction is widely used to synthesize biaryl and polyolefin compounds. researchgate.netwikipedia.org

| Reaction Type | Catalyst System | Base | Solvent | Typical Coupling Partner | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, or DMF | Arylboronic Acids | researchgate.netnih.gov |

| Sonogashira (Copper-Free) | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Cs₂CO₃ | 1,4-Dioxane | Terminal Alkynes | researchgate.net |

| Sonogashira (Classic) | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, Piperidine) | THF or DMF | Terminal Alkynes | wikipedia.orglibretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgnih.gov

The reaction mechanism proceeds through a catalytic cycle similar to C-C coupling reactions. wikipedia.org It begins with the oxidative addition of the this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand, base, and palladium precursor is critical for a successful transformation. organic-chemistry.org Modern catalyst systems, often employing sterically hindered phosphine ligands, allow for the coupling of a wide variety of primary and secondary amines, including anilines and alkylamines, under relatively mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov While direct examples on this compound are not extensively detailed, the reaction is widely applied to other chloro-substituted heterocycles, indicating its feasibility. nih.govbeilstein-journals.org Analogous C-O bond formations to synthesize aryl ethers are also possible using similar palladium catalyst systems with alcohols or phenols as nucleophiles. organic-chemistry.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | organic-chemistry.orgresearchgate.net |

| Ligand | BINAP, XPhos, SPhos, dppf | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile to form the active amido species. | libretexts.org |

| Nucleophile | Primary/Secondary Amines, Anilines | The nitrogen source for the new C-N bond. | organic-chemistry.orgnih.gov |

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The regioselectivity of EAS on the this compound ring is governed by the electronic properties of the existing substituents.

The quinoline system is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). However, the benzene portion of the ring is more reactive than the pyridine (B92270) portion. The reactivity is further modulated by the substituents:

Methoxy (B1213986) Groups (-OCH₃): Located at C-6 and C-7, these are strong electron-donating groups that activate the benzene ring towards EAS through resonance. They are ortho, para-directors. lkouniv.ac.in

Nitro Group (-NO₂): Located at C-3 on the pyridine ring, this is a powerful electron-withdrawing group that strongly deactivates the ring to which it is attached. lkouniv.ac.in

Ring Nitrogen and Chloro Group: Both exert an electron-withdrawing inductive effect, deactivating the pyridine ring.

Considering these effects, any electrophilic attack is overwhelmingly likely to occur on the activated benzene ring. The methoxy groups at C-6 and C-7 will direct incoming electrophiles to the C-5 and C-8 positions. Therefore, reactions such as nitration, halogenation, or sulfonation, if they occur, would be expected to yield products substituted at these positions. chemistrytalk.orgtotal-synthesis.com The strong deactivation of the pyridine ring by the nitro group and the ring nitrogen makes substitution on that ring highly unfavorable.

Rearrangement Reactions and Unique Transformations of the Quinoline Moiety

Specific rearrangement reactions involving the this compound scaffold are not widely documented in the chemical literature. The stability of the aromatic quinoline system generally precludes spontaneous rearrangements under normal conditions. However, transformations of the nitro group are possible. For instance, reduction of the nitro group to an amino group would yield 3-amino-4-chloro-6,7-dimethoxyquinoline, a compound whose amino and chloro groups could potentially participate in subsequent intramolecular cyclization or rearrangement reactions under specific conditions, though such transformations would be highly dependent on the reagents and reaction environment.

Derivatization and Structural Diversification Strategies

Synthesis of Novel C-4 Substituted Quinoline (B57606) Analogs

The chlorine atom at the C-4 position of 4-chloro-6,7-dimethoxy-3-nitroquinoline is highly activated towards nucleophilic substitution, making it a prime site for introducing a variety of functional groups and for the construction of fused heterocyclic systems.

Introduction of Diverse Carbon, Nitrogen, Oxygen, and Sulfur Moieties

The facile displacement of the C-4 chloro group allows for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles, leading to a diverse library of substituted quinoline analogs.

Nitrogen Moieties: A common derivatization involves the reaction with various amines. For instance, the synthesis of a series of 4-anilino-6,7-dimethoxyquinolines has been achieved by reacting 4-chloro-6,7-dimethoxyquinoline (B44214) with substituted anilines in isopropanol at reflux. This reaction provides a straightforward method to introduce diverse anilino scaffolds at the C-4 position. Additionally, reactions with other nitrogen nucleophiles such as benzylamine and sodium azide have been reported for similar 4-chloro-3-nitroquinoline systems, leading to the corresponding 4-benzylamino and 4-azido derivatives. The resulting azido compounds can be further transformed, for example, into 4-amino derivatives upon treatment with reducing agents like sodium borohydride.

Sulfur Moieties: The introduction of sulfur moieties has been demonstrated through reactions with thiols. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with alkanethiols in the presence of sodium ethoxide, or with thiophenol, yields the corresponding 4-alkylthio and 4-phenylthio derivatives. mdpi.com These examples with a similar quinoline core suggest that this compound can readily react with various sulfur nucleophiles to afford 4-thioether derivatives.

Carbon and Oxygen Moieties: While specific examples for the direct substitution of the chloro group in this compound with carbon or oxygen nucleophiles are not extensively detailed in the provided search results, the general reactivity of 4-chloroquinolines suggests that such transformations are feasible. Nucleophiles such as malononitrile have been used to introduce carbon substituents in related systems. arkat-usa.orgresearchgate.net Similarly, oxygen nucleophiles, including various alkoxides and phenoxides, are expected to react under suitable conditions to yield the corresponding 4-alkoxy and 4-aryloxy derivatives.

Table 1: Examples of C-4 Substituted Quinoline Analogs

| Nucleophile | Resulting C-4 Substituent | Moiety Introduced |

|---|---|---|

| Substituted Anilines | 4-Anilino | Nitrogen |

| Benzylamine | 4-Benzylamino | Nitrogen |

| Sodium Azide | 4-Azido | Nitrogen |

| Thiophenol | 4-Phenylthio | Sulfur |

| Malononitrile | 4-(Dicyanomethyl) | Carbon |

Construction of Complex Heterocyclic Ring Systems Fused to the Quinoline Core

The versatility of the this compound scaffold extends to the construction of more complex, fused heterocyclic systems. This is often achieved by utilizing the reactivity of both the C-4 position and the 3-nitro group (or its reduced amino form).

One prominent strategy involves the initial substitution of the C-4 chloro group with a nucleophile that contains an additional reactive site. For example, reaction with a binucleophile can lead to subsequent intramolecular cyclization.

Furthermore, the 3-amino-4-substituted-6,7-dimethoxyquinoline derivatives, obtained after reduction of the nitro group, are key intermediates for the synthesis of fused systems. For instance, the synthesis of pyrimido[4,5-b]quinolines can be achieved from 2-aminoquinoline-3-carboxylates through condensation with dimethylformamide dimethylacetal followed by intramolecular cyclization with an appropriate amine. This suggests a potential pathway for constructing pyrimido[4,5-c]quinolines from 3-amino-4-substituted-6,7-dimethoxyquinoline derivatives.

Another approach involves the use of the 4-azido derivative. The reaction of 4-azidoquinolines can lead to the formation of triazolo[4,5-c]quinolines. For example, the reaction of 7,8-dichloro-6-nitroquinolines with hydrazine hydrate has been shown to yield triazolo[4,5-g]quinoline-1-oxides. researchgate.net This indicates a plausible route for the synthesis of triazolo-fused heterocycles starting from 4-azido-6,7-dimethoxy-3-nitroquinoline.

Transformations Involving the Nitro Group

The nitro group at the C-3 position is a key functional handle that can be transformed into various other nitrogen-containing functionalities, enabling further diversification and the construction of advanced molecular scaffolds.

Conversion to Other Nitrogen-Containing Functionalities (e.g., nitrenes, diazonium salts)

The most common transformation of the nitro group is its reduction to an amino group. This can be accomplished using a variety of reducing agents, such as iron in acidic media, tin(II) chloride, or catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. The resulting 3-amino-4-substituted-6,7-dimethoxyquinoline is a versatile intermediate.

From this amino group, diazonium salts can be readily prepared through diazotization with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. organic-chemistry.org These diazonium salts are highly reactive intermediates that can be converted into a wide range of functional groups. For instance, they can be transformed into halides via the Sandmeyer reaction, or into hydroxyl groups by heating in an aqueous acidic solution. Deamination, the replacement of the diazonium group with a hydrogen atom, can also be achieved using reagents like hypophosphorous acid.

While the direct conversion of the 3-nitro group to a nitrene is less commonly reported for this specific quinoline, photolysis of nitroaromatic compounds is a known method to generate nitrene intermediates, which can then undergo various reactions such as insertions and rearrangements.

Role in Sequential Reactions for Advanced Scaffolds

The transformation of the nitro group is often a key step in sequential reactions designed to build complex molecular architectures. The reduction of the nitro group to an amine, followed by diazotization and subsequent reactions of the diazonium salt, provides a powerful tool for introducing diverse functionalities.

For example, the 3-amino group can participate in condensation reactions to form fused heterocyclic rings. As mentioned earlier, this is a key strategy for the synthesis of pyrimido[4,5-c]quinolines. The amino group can react with a suitable carbonyl compound or its equivalent to form an imine, which can then undergo intramolecular cyclization onto the C-4 substituent or another reactive site.

The diazonium salt derived from the 3-aminoquinoline can also be utilized in coupling reactions. For instance, the Gomberg-Bachmann reaction allows for the coupling of the diazonium salt with another aromatic ring to form biaryl compounds. researchgate.net This provides a method for introducing aryl substituents at the C-3 position.

Modifications of the Methoxy (B1213986) Groups

The methoxy groups at the C-6 and C-7 positions offer further opportunities for structural modification, although this is a less explored area compared to the derivatization at C-4 and C-3. The most common modification of methoxy groups on aromatic rings is their cleavage to form hydroxyl groups.

Selective demethylation of one or both methoxy groups can be achieved using various reagents. Lewis acids such as aluminum chloride or boron tribromide are commonly employed for the cleavage of aryl methyl ethers. The selectivity of demethylation can often be controlled by the reaction conditions and the nature of the substituents on the quinoline ring. For instance, in flavanone systems, aluminum chloride in ether has been used for the selective demethylation of the 5-methoxy group. ias.ac.in

Once the hydroxyl groups are unmasked, they can be further functionalized. For example, they can be alkylated to introduce different alkoxy groups or esterified to form ester derivatives. The selective protection of one hydroxyl group would allow for the differential functionalization of the 6- and 7-positions. For example, in 4,8-dihydroxyquinoline, selective protection of the 8-hydroxyl group as a tosylate allowed for the alkylation of the 4-hydroxyl group. nih.gov A similar strategy could potentially be applied to a dihydroxy derivative of this compound to achieve selective modification of the C-6 and C-7 positions.

Demethylation Reactions and Subsequent Functionalization

The presence of two methoxy groups at the 6- and 7-positions of the quinoline ring offers a valuable handle for further functionalization through demethylation. This reaction exposes the corresponding hydroxyl groups, which can then be subjected to a variety of chemical transformations.

Common reagents for the demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) and hydrobromic acid (HBr), are expected to be effective for the conversion of this compound to 4-chloro-6,7-dihydroxy-3-nitroquinoline. The choice of reagent and reaction conditions can be critical to achieve high yields and avoid unwanted side reactions, especially given the presence of other reactive functional groups like the nitro and chloro substituents.

Once the dihydroxy derivative is obtained, the phenolic hydroxyl groups can be further functionalized. For instance, selective O-alkylation can be achieved to introduce a variety of alkyl or substituted alkyl chains. The regioselectivity of such alkylation reactions can often be controlled by carefully choosing the reaction conditions, such as the base and solvent, and by exploiting the differential reactivity of the two hydroxyl groups. This allows for the synthesis of mono- or di-alkylated derivatives with tailored properties.

| Reagent/Reaction | Expected Product | Key Considerations |

| Boron Tribromide (BBr₃) | 4-Chloro-6,7-dihydroxy-3-nitroquinoline | Anhydrous conditions are crucial. Stoichiometry of BBr₃ needs to be optimized to ensure complete demethylation without affecting other functional groups. |

| Hydrobromic Acid (HBr) | 4-Chloro-6,7-dihydroxy-3-nitroquinoline | Typically requires elevated temperatures. The concentration of HBr and the presence of co-solvents can influence the reaction rate and yield. |

| O-Alkylation (e.g., with alkyl halides and a base) | 4-Chloro-6-alkoxy-7-hydroxy-3-nitroquinoline, 4-Chloro-7-alkoxy-6-hydroxy-3-nitroquinoline, or 4-Chloro-6,7-dialkoxy-3-nitroquinoline | The choice of base (e.g., K₂CO₃, NaH) and solvent can direct the regioselectivity of mono-alkylation. Stoichiometry of the alkylating agent determines the degree of alkylation. |

Synthesis of Alkoxy and Polyalkoxy Quinoline Derivatives

Building upon the functionalization of the dihydroxy intermediate, a diverse array of alkoxy and polyalkoxy quinoline derivatives can be synthesized. This strategy allows for the fine-tuning of the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding, which can be crucial for modulating its biological activity or material properties.

The synthesis of these derivatives typically involves the reaction of 4-chloro-6,7-dihydroxy-3-nitroquinoline with various alkylating agents under basic conditions. The use of different alkyl halides or other electrophiles enables the introduction of a wide range of alkoxy side chains, from simple methoxy or ethoxy groups to more complex polyether chains.

| Alkylating Agent | Base | Expected Product Class |

| Methyl Iodide | K₂CO₃ | Dimethoxy derivatives |

| Ethyl Bromide | NaH | Diethoxy derivatives |

| Poly(ethylene glycol) ditosylate | Cs₂CO₃ | Polyalkoxy derivatives |

Generation of Polycyclic Systems and Fused Heterocycles Containing the this compound Substructure

The quinoline ring system of this compound serves as a versatile platform for the construction of more complex polycyclic and fused heterocyclic systems. These modifications can significantly alter the molecule's three-dimensional structure and electronic properties, leading to novel compounds with unique characteristics.

One common strategy involves the substitution of the chloro group at the 4-position with a suitable nucleophile that contains a second reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the quinoline core. The presence of the electron-withdrawing nitro group at the 3-position can influence the reactivity of the quinoline ring and the feasibility of certain cyclization reactions.

Examples of fused heterocyclic systems that could potentially be synthesized from this compound derivatives include:

Furo[2,3-b]quinolines: These can be prepared through intramolecular cyclization of a precursor bearing a hydroxyl group in a side chain attached to the quinoline core.

Pyrano[2,3-b]quinolines: Similar to furoquinolines, these can be synthesized via intramolecular cyclization of a suitable precursor containing a hydroxyl group at an appropriate distance from the quinoline ring.

Thieno[2,3-b]quinolines: These can be synthesized by reacting a 4-chloroquinoline derivative with a sulfur-containing nucleophile, followed by an intramolecular cyclization to form the thiophene ring.

The specific reaction conditions and the nature of the substituents on the quinoline ring will dictate the outcome of these cyclization reactions.

| Fused Heterocycle | General Synthetic Approach |

| Furo[2,3-b]quinoline | Intramolecular cyclization of a 4-substituted quinoline with a pendant hydroxyl group. |

| Pyrano[2,3-b]quinoline | Intramolecular cyclization of a 4-substituted quinoline with a pendant hydroxyl group in a longer side chain. |

| Thieno[2,3-b]quinoline | Reaction with a sulfur nucleophile followed by intramolecular cyclization. |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Chloro-6,7-dimethoxy-3-nitroquinoline, providing detailed information about the hydrogen and carbon environments within the molecule.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

High-resolution ¹H NMR spectroscopy confirms the presence and specific placement of protons in the this compound structure. In a chloroform-d (B32938) (CDCl₃) solvent, the aromatic protons and methoxy (B1213986) groups exhibit distinct chemical shifts. acs.orgnih.gov The proton on the second position of the quinoline (B57606) ring (H-2) appears as a singlet at approximately 9.12-9.13 ppm. acs.orgnih.gov The protons at positions 5 and 8 also appear as singlets at 7.55 ppm and 7.47 ppm, respectively. acs.org The two methoxy groups at positions 6 and 7 are observed as sharp singlets around 4.10 ppm and 4.09 ppm. acs.org The singlet nature of these peaks indicates no adjacent protons to couple with, which is consistent with the proposed structure.

While literature indicates that ¹³C NMR spectra have been recorded, specific chemical shift assignments for this compound are not detailed in the readily available scientific literature. acs.org Typically, in related quinoline structures, the carbon atoms directly attached to the electron-withdrawing nitro and chloro groups, as well as the carbons of the quinoline ring, would display characteristic shifts in the downfield region of the spectrum. The methoxy carbons would be expected in the upfield region.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| H-2 | 9.12 | Singlet | Chloroform-d |

| H-5 | 7.55 | Singlet | Chloroform-d |

| H-8 | 7.47 | Singlet | Chloroform-d |

| OCH₃ (C6/C7) | 4.10 | Singlet | Chloroform-d |

| OCH₃ (C6/C7) | 4.09 | Singlet | Chloroform-d |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Elucidation

Detailed analysis using two-dimensional (2D) NMR techniques such as COSY, HSQC, HMBC, and NOESY for this compound is not extensively reported in the reviewed scientific literature. These techniques would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and spatial relationships of the atoms within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be particularly useful to confirm the placement of the nitro group at the C-3 position and the methoxy groups at C-6 and C-7 by observing long-range correlations between the methoxy protons and their respective carbons on the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound, further corroborating its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

While detailed high-resolution mass spectrometry (HRMS) data for this compound is not specified in the available literature, standard mass spectrometry has been performed. Electron Ionization Mass Spectrometry (MS-EI) shows a molecular ion peak [M]⁺ at m/z 268. nih.gov This corresponds to the calculated molecular weight of the compound (C₁₁H₉ClN₂O₄), confirming its molecular identity. HRMS would further provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) |

|---|---|---|

| MS-EI | [M]⁺ | 268 |

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound has not been reported in the accessible literature. Such an analysis would provide further structural confirmation by identifying characteristic fragment ions. Expected fragmentation pathways could include the loss of the nitro group (NO₂), the chlorine atom (Cl), or methyl groups (CH₃) from the methoxy substituents, leading to predictable daughter ions that could be identified to piece together the molecular structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, specific experimental IR and Raman spectral data are not available in the reviewed scientific literature. However, characteristic absorption bands would be expected for the key functional groups. The nitro group (NO₂) would typically show strong asymmetric and symmetric stretching vibrations. The C-Cl bond, the C-O bonds of the methoxy groups, and the aromatic C=C and C-N bonds of the quinoline ring would also exhibit characteristic absorption bands in the fingerprint region of the IR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state, and fluorescence is the light emitted when the electron returns to the ground state.

The chromophores in this compound—the quinoline ring, the nitro group, and the chlorine and methoxy substituents—are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The nitro group, in particular, is a strong chromophore that can significantly influence the electronic spectrum. The absorption spectrum would likely reveal π → π* transitions associated with the aromatic quinoline system and potentially n → π* transitions related to the nitro and nitrogen-containing heterocyclic groups.

Despite the presence of these chromophores, specific experimental UV-Vis absorption data, such as the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), for this compound are not reported in the available literature.

The luminescence (e.g., fluorescence or phosphorescence) of quinoline derivatives is of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. The presence of a nitro group, however, often quenches fluorescence, meaning it reduces or eliminates the emission of light after absorption. This occurs because nitro groups can promote non-radiative decay pathways for the excited state.

A thorough investigation of the luminescence properties of this compound would require experimental fluorescence spectroscopy to measure its emission spectrum, quantum yield, and excited-state lifetime. Currently, there are no available studies in the searched literature that focus on the luminescence of this specific compound for material science applications.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal XRD. This experiment would yield a definitive molecular structure, providing precise data on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This data is invaluable for understanding the molecule's geometry and for validating computational models.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. While the structures of related compounds without the 3-nitro group have been determined, this specific data for the title compound is not publicly available.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. google.com Without a solved crystal structure, any discussion of the solid-state packing and the specific intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) for this compound remains purely speculative. The presence of the nitro group, methoxy groups, and the chloro-substituted quinoline core provides multiple sites for potential non-covalent interactions that would dictate how the molecules arrange themselves in a crystal lattice. However, without experimental XRD data, these interactions cannot be detailed.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6,7 Dimethoxy 3 Nitroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic Structure, Charge Distribution, and Molecular Geometry Optimization

Specific details on the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic structure, and charge distribution (such as Mulliken or NBO charges) for 4-Chloro-6,7-dimethoxy-3-nitroquinoline are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding energy gap for this compound, have not been reported. This information is crucial for understanding the compound's kinetic stability and chemical reactivity. nih.gov

Electrostatic Potential Surface Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites and predict its reactivity, is not available.

Reaction Pathway Modeling and Transition State Calculations

Theoretical Prediction of Reactivity and Regioselectivity in Chemical Transformations

There are no published theoretical studies that model the reactivity and regioselectivity of this compound in chemical transformations.

Energy Profiles of Key Synthetic Steps and Transformation Mechanisms

Detailed energy profiles and transition state calculations for the synthesis or transformation of this compound are not documented in the available literature.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational quantum chemistry is an indispensable tool for the prediction of spectroscopic properties, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) and its time-dependent extension (TD-DFT) are the premier methods for forecasting NMR and UV-Vis spectra, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules is routinely achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. tsijournals.comuncw.edunrel.gov For this compound, a theoretical NMR spectrum can be generated by first optimizing the molecule's three-dimensional geometry at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) and then performing NMR calculations on the optimized structure. nih.govgithub.io

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the following trends would be anticipated:

Aromatic Protons and Carbons: The electron-withdrawing nature of the nitro group at the C3 position and the chlorine atom at the C4 position would lead to a general downfield shift (higher ppm values) for the protons and carbons in the pyridine (B92270) ring of the quinoline (B57606) system. Conversely, the electron-donating methoxy (B1213986) groups at the C6 and C7 positions would cause an upfield shift (lower ppm values) for the nuclei in the benzene (B151609) ring.

It is important to note that the accuracy of predicted NMR spectra can be further enhanced by considering solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or through explicit solvent molecules in the calculation. github.io Furthermore, comparing the calculated spectra of a series of related isomers can be a powerful strategy for structural elucidation. mdpi.com

UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound can be theoretically determined using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be complex, arising from the interplay of the different chromophoric and auxochromic groups attached to the quinoline core. The quinoline system itself exhibits strong π→π* transitions. The nitro group, a potent chromophore, is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds, often extending absorption into the visible region. docbrown.inforsc.org The methoxy groups, acting as auxochromes, would likely further modulate the absorption profile.

Theoretical calculations would aim to identify the key electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to understand the nature of the absorption bands. For nitroaromatic compounds, transitions with significant charge-transfer character, often from the aromatic ring to the nitro group, are common. rsc.org The predicted spectrum would provide valuable information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Structure-Property Relationship (SPR) Studies for Chemical Behavior

Structure-Property Relationship (SPR) studies, which encompass quantitative structure-activity relationships (QSAR), aim to establish a correlation between the molecular structure of a compound and its macroscopic properties, including its chemical behavior. collaborativedrug.comgardp.org For this compound, computational methods can be employed to calculate a variety of molecular descriptors that are then correlated with its reactivity and potential applications.

Key Structural Features and Their Influence:

The chemical behavior of this compound is dictated by the unique combination of its substituents on the quinoline scaffold:

3-Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the electronic properties of the molecule. It deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack. The presence of the nitro group is also crucial for many of the biological activities observed in related nitroquinoline compounds. nih.govacs.org

Computational Descriptors for SPR:

A range of computational descriptors can be calculated to build SPR models for this compound and its analogues. These descriptors can be broadly categorized as:

Electronic Descriptors: These include parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors provide insights into the molecule's reactivity, kinetic stability, and sites susceptible to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters describe the size and shape of the molecule, which are critical for its interaction with biological targets or its packing in a crystal lattice.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents) and calculating these descriptors, it is possible to develop QSAR models that predict its chemical behavior and biological activity. nih.govscholarsresearchlibrary.commdpi.com For instance, such models could correlate structural features with properties like receptor binding affinity, metabolic stability, or even toxicity. nih.govnih.gov

Applications in Advanced Chemical Research and Materials Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of chloro, dimethoxy, and nitro groups on the quinoline (B57606) core endows 4-Chloro-6,7-dimethoxy-3-nitroquinoline with a unique reactivity profile, making it a valuable precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effects of the methoxy (B1213986) groups, creates a versatile platform for a variety of chemical transformations.

Precursors for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds extensively studied for their diverse applications in medicinal chemistry and materials science. This compound serves as an excellent starting material for the construction of these complex systems. The reactive chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities and the subsequent annulation of additional rings.

For instance, related compounds like 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile (B1354547) are utilized in the construction of complex polycyclic systems such as dibenzo[c,f]-2,7-naphthyridines. The general synthetic strategy often involves a sequence of reactions, including substitution of the chloro group, reduction of the nitro group to an amine, and subsequent cyclization reactions to build the desired polycyclic framework. The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been achieved through a three-step process involving cyclization, nitration, and chlorination, highlighting a viable pathway for obtaining such intermediates. researchgate.netatlantis-press.comatlantis-press.comatlantis-press.com

Table 1: Representative Synthetic Route for a 4-Chloro-3-nitroquinoline Derivative atlantis-press.com

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Cyclization | Ethyl acetoacetate (B1235776), polyphosphoric acid, 170 ℃, 1 h |

| 2 | Nitration | Propionic acid, nitric acid, 125 ℃, 2 h |

This synthetic versatility allows chemists to access a wide range of PANHs with tailored electronic and steric properties, which are crucial for their intended applications.

Building Blocks for Analogs of Natural Products or Reference Compounds

Natural products often provide the inspiration for the design of new therapeutic agents and research tools. The synthesis of natural product analogs is a key strategy for understanding their mechanism of action and for developing new compounds with improved properties. This compound can serve as a key building block in the synthesis of analogs of quinoline-containing natural products.

The functional groups on the molecule allow for systematic modifications to explore structure-activity relationships. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be replaced by various nucleophiles to introduce different side chains. This modular approach is invaluable in medicinal chemistry for the development of new drug candidates. The synthesis of complex molecules often relies on the availability of such versatile building blocks to anticipate and create novel molecular structures that may have interesting biological properties. nih.gov

Integration into Functional Materials

The unique electronic properties of this compound, arising from the interplay of its substituent groups, make it a promising candidate for incorporation into various functional materials. The electron-deficient nature of the nitro-substituted quinoline ring, coupled with the potential for luminescence and charge transport, opens up possibilities in materials science.

Photoactive Materials and Optoelectronics (e.g., OLED components)

Quinoline derivatives are known for their high electron mobility, good thermal stability, and high photoluminescence efficiency, which are all desirable properties for materials used in organic light-emitting diodes (OLEDs). uniss.it While the direct application of this compound in OLEDs is not yet widely reported, its structural features suggest significant potential.

The quinoline core itself is an interesting heterocycle for electroluminescent applications. uniss.it The introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic and photophysical properties of the molecule. nih.govmdpi.com This can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. walisongo.ac.id The combination of electron-donating methoxy groups and the electron-withdrawing nitro group on the quinoline scaffold can create a "push-pull" system, which is a common design strategy for creating molecules with large Stokes shifts and tunable emission colors. nih.gov

Research on other quinoline-based materials has demonstrated their potential in blue-emitting OLEDs. researchgate.netuconn.edu The photophysical properties of quinoline derivatives, such as their absorption and emission maxima, are key parameters in determining their suitability for OLED applications. researchgate.net The study of related nitro-substituted heterocycles has shown that the position of the nitro group can be critical in determining the emission properties of the molecule. researchgate.net

Table 2: General Photophysical Properties of Interest for OLED Materials

| Property | Description | Relevance to OLEDs |

|---|---|---|

| Absorption Maximum (λmax abs) | The wavelength at which a substance has its strongest photon absorption. | Determines the efficiency of excitation. |

| Emission Maximum (λmax em) | The wavelength at which a substance emits light after excitation. | Defines the color of the emitted light. |

| Quantum Yield (Φfl) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the light emission process. |

| Stokes Shift | The difference between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize re-absorption of emitted light. |

Further research into the photophysical properties of this compound could reveal its potential as a component in novel OLED devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunability of their pore size and chemical functionality makes them attractive for applications in gas storage, separation, and catalysis. The structure of this compound suggests its potential use as a ligand in the synthesis of coordination polymers and MOFs.

The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro and methoxy groups can act as potential coordination sites for metal ions. The use of nitro-functionalized ligands is a known strategy in the design of MOFs, as the nitro group can enhance the interaction of the framework with certain molecules, such as CO2, due to dipole-quadrupole interactions. researchgate.net Furthermore, quinoline-based ligands have been successfully used to construct luminescent MOFs for sensing applications. rsc.org The incorporation of a ligand like this compound into a MOF structure could lead to materials with interesting catalytic or sensing properties.

Development of Novel Dyes and Pigments

The structural characteristics of this compound are indicative of a chromophore, the part of a molecule responsible for its color. The extended π-system of the quinoline ring in conjugation with the electron-withdrawing nitro group is a classic arrangement found in many organic dyes and pigments.

The color of such compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower energy molecular orbital to a higher one. The presence of the nitro group is known to cause a bathochromic shift in the absorption spectrum of aromatic compounds, moving the color towards yellow, orange, or red. walisongo.ac.id Studies on other nitro-substituted aromatic and heterocyclic compounds have shown that they exhibit interesting solvatochromic properties, meaning their color can change depending on the polarity of the solvent. walisongo.ac.id This property is useful in the development of sensor materials. The combination of the quinoline scaffold with the nitro and methoxy substituents could lead to the development of novel dyes with specific colors and properties for various applications, including textiles, printing, and as indicators.

Use in Catalysis and Ligand Design

The quinoline framework, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is a prominent structural motif in the design of catalysts and ligands. nih.gov Its rigid structure and the presence of a nitrogen atom capable of coordinating to metal centers make it an ideal scaffold for developing sophisticated catalytic systems. researchgate.netacs.org Transition metal complexes featuring quinoline-based ligands have demonstrated significant efficacy in a variety of chemical transformations. rsc.org Furthermore, the intrinsic properties of the quinoline ring allow it to function as an organocatalyst, promoting reactions without the need for a metal center. researchgate.netnih.gov The specific compound, this compound, represents a versatile precursor for such applications, with its functional groups offering multiple sites for modification to fine-tune catalytic activity.

The rational design of ligands is central to the advancement of transition metal catalysis, as the ligand sphere significantly influences the reactivity, stability, and selectivity of the metal complex. nih.gov Quinoline derivatives are highly valued as ligands due to their strong σ-donating ability through the nitrogen atom and their capacity for π-backbonding, which can be modulated by substituents on the heterocyclic and carbocyclic rings. researchgate.net

Researchers have successfully developed a host of quinoline-based ligands for various transition metals, including palladium, rhodium, copper, and iron, to catalyze a wide range of organic reactions. nih.govresearchgate.netrsc.orgmdpi.com For instance, palladium complexes with quinoline-based ligands are instrumental in cross-coupling reactions, such as the Mizoroki-Heck reaction, for the synthesis of complex organic frameworks. rsc.org Rhodium complexes featuring quinoline scaffolds have been employed in C-H activation and amidation reactions, demonstrating the ligand's role in facilitating challenging transformations. researchgate.netnih.gov

The compound this compound serves as an excellent starting material for creating novel ligands. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the straightforward attachment of various coordinating groups. The electron-donating methoxy groups and the electron-withdrawing nitro group can be strategically retained or modified to alter the electronic properties of the resulting ligand, thereby influencing the catalytic performance of the corresponding metal complex. nih.gov

Table 1: Examples of Catalytic Systems Utilizing Quinoline-Based Ligands

| Metal Center | Quinoline Ligand Type | Catalytic Application | Research Finding |

| Palladium (Pd) | Anilinoquinolines | C-H Activation/Functionalization | Used in dehydrogenative coupling reactions, demonstrating the quinoline core's role in directing C-H activation. rsc.org |

| Rhodium (Rh) | Benzo[h]quinoline (B1196314) | C-H Amidation | A Rhodium-Indium complex with a benzo[h]quinoline ligand catalyzed the sp² C-H amidation, highlighting the unique reactivity imparted by the ligand system. nih.gov |